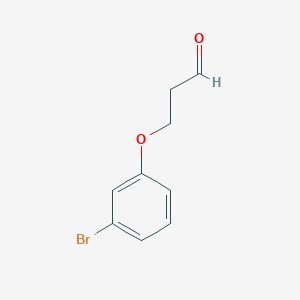

3-(3-bromophenoxy)propanal

Description

Contextualization of Brominated Phenoxy-Propanal Derivatives in Organic Chemistry

Brominated phenoxy-propanal derivatives represent a significant class of compounds within organic chemistry, characterized by a propanal moiety linked to a brominated phenyl group through an ether bond. These structures serve as versatile intermediates in the synthesis of more complex molecules. The presence of the bromine atom, an aldehyde group, and a phenoxy ring provides multiple reactive sites, allowing for a wide range of chemical transformations.

The aldehyde group can undergo oxidation to form a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions. The bromine atom on the aromatic ring can be substituted by other functional groups through nucleophilic aromatic substitution or participate in cross-coupling reactions. Furthermore, the phenoxy group can be involved in electrophilic aromatic substitution reactions. This multifunctionality makes brominated phenoxy-propanal derivatives valuable building blocks in the construction of diverse molecular architectures.

Scope and Significance of Research on 3-(3-Bromophenoxy)propanal

3-(3-bromophenoxy)propanal, with the molecular formula C9H9BrO2, is a specific member of the brominated phenoxy-propanal family. Research on this compound is primarily driven by its utility as a synthetic intermediate. The strategic placement of the bromine atom at the meta position of the phenoxy ring influences the regioselectivity of further chemical modifications.

The primary significance of 3-(3-bromophenoxy)propanal in research lies in its role as a precursor for synthesizing a variety of organic molecules. It is used in the development of new synthetic methodologies and in the preparation of compounds for materials science applications. The study of its chemical properties and reactions contributes to the broader understanding of structure-reactivity relationships in bifunctional organic compounds.

Chemical and Physical Properties of 3-(3-Bromophenoxy)propanal

The properties of 3-(3-bromophenoxy)propanal are presented in the table below.

| Property | Value |

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol nih.gov |

| Boiling Point | Approximately 267.764 °C |

| Density | 1.399 g/cm³ |

| LogP Value | 2.4 nih.gov |

Synthesis of 3-(3-Bromophenoxy)propanal

A common method for the synthesis of 3-(3-bromophenoxy)propanal involves the Williamson ether synthesis. This reaction proceeds by treating 3-bromophenol (B21344) with 3-chloropropanal (B96773) in the presence of a base. The phenoxide ion, generated from 3-bromophenol under basic conditions, acts as a nucleophile and attacks the electrophilic carbon of 3-chloropropanal, displacing the chloride ion to form the ether linkage.

Reactions of 3-(3-Bromophenoxy)propanal

3-(3-bromophenoxy)propanal can undergo a variety of chemical reactions, making it a useful synthetic intermediate.

Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 3-(3-bromophenoxy)propanoic acid.

Reduction: The aldehyde can be reduced to the primary alcohol, 3-(3-bromophenoxy)propan-1-ol (B2461193).

Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenoxy)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEFFQPXHWLLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 3 Bromophenoxy Propanal

Reactivity of the Aldehyde Functionality

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org

For 3-(3-bromophenoxy)propanal, this can be generalized as: Nu:⁻ + C₆H₄(Br)OCH₂CH₂CHO → C₆H₄(Br)OCH₂CH₂(CH-O⁻)Nu → C₆H₄(Br)OCH₂CH₂(CH-OH)Nu

A variety of nucleophiles can participate in these reactions, including organometallic reagents and cyanide ions. libretexts.org The reaction with Grignard reagents (RMgX) or organolithium reagents (RLi) is a powerful method for forming new carbon-carbon bonds, leading to secondary alcohols. libretexts.org For instance, the reaction with a Grignard reagent would proceed as follows:

| Reagent | Product |

| RMgX | 3-(3-Bromophenoxy)-1-substituted-propan-1-ol |

| HCN | 3-(3-Bromophenoxy)-1-hydroxybutanenitrile (a cyanohydrin) |

Data based on general principles of aldehyde reactivity. libretexts.orglibretexts.org

Condensation Reactions

Aldol (B89426) condensation is a characteristic reaction of aldehydes possessing α-hydrogens. In the presence of a base, 3-(3-bromophenoxy)propanal can react with another molecule of itself or a different enolizable carbonyl compound. vanderbilt.edumasterorganicchemistry.com This reaction involves the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl group of another molecule. vanderbilt.edu

The initial product is a β-hydroxy aldehyde (an aldol addition product). masterorganicchemistry.com Subsequent heating can lead to dehydration, yielding an α,β-unsaturated aldehyde (an aldol condensation product). masterorganicchemistry.com For example, the self-condensation of propanal with propanone in the presence of dilute sodium hydroxide (B78521) yields 4-hydroxy-2-hexanone. doubtnut.com

A crossed aldol condensation between 3-(3-bromophenoxy)propanal and a ketone like acetone (B3395972) would likely yield a β-hydroxy ketone.

| Reactant | Catalyst | Product Type |

| Acetone | Base (e.g., NaOH) | β-Hydroxy ketone |

| Acetaldehyde | Base (e.g., NaOEt) | β-Hydroxy aldehyde |

Data based on general principles of aldol condensation. vanderbilt.edumasterorganicchemistry.com

Oxidation and Reduction Pathways

The aldehyde group of 3-(3-bromophenoxy)propanal can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the aldehyde to 3-(3-bromophenoxy)propanoic acid. Milder reagents like Tollens' reagent (Ag(NH₃)₂⁺) or Benedict's solution can also effect this transformation, which serves as a classical chemical test to distinguish aldehydes from ketones. issr.edu.kh

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-(3-bromophenoxy)propan-1-ol (B2461193). This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄ or CrO₃ | 3-(3-Bromophenoxy)propanoic acid |

| Reduction | NaBH₄ or LiAlH₄ | 3-(3-Bromophenoxy)propan-1-ol |

Data sourced from multiple references.

Reactivity of the Aryl Bromide Moiety

The bromine atom on the phenyl ring provides another site for chemical modification, primarily through substitution or the formation of organometallic species.

Nucleophilic Aromatic Substitution

While simple aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The presence of the aldehyde group, which is moderately deactivating, does not strongly promote SₙAr. However, reactions with very strong nucleophiles or under forcing conditions (high temperature and pressure) could potentially lead to substitution of the bromine atom. libretexts.org For SₙAr to proceed via the addition-elimination mechanism, the attacking nucleophile adds to the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

A more common and synthetically useful reaction of the aryl bromide is its conversion into an organometallic reagent. This is typically achieved by reacting 3-(3-bromophenoxy)propanal with a metal such as magnesium or lithium.

Grignard Reagent Formation: The reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would yield the corresponding Grignard reagent, [3-(propanal)phenoxy]magnesium bromide. sigmaaldrich.comutexas.edu

C₆H₄(Br)OCH₂CH₂CHO + Mg → (CHOCH₂CH₂O)C₆H₄MgBr

Organolithium Reagent Formation: Similarly, reaction with an alkyllithium reagent (like n-butyllithium) via halogen-metal exchange or with lithium metal can form the organolithium species. utexas.edu

It is crucial to note that the aldehyde functionality is incompatible with the highly basic and nucleophilic nature of Grignard and organolithium reagents. libretexts.orgwikipedia.org Therefore, to successfully form these organometallic reagents from 3-(3-bromophenoxy)propanal, the aldehyde group must first be protected. This is typically done by converting the aldehyde into a non-reactive functional group, such as an acetal, which can withstand the conditions of organometallic reagent formation and can be easily removed later to regenerate the aldehyde.

| Metal | Reagent Type | Key Consideration |

| Magnesium (Mg) | Grignard Reagent | Aldehyde protection required |

| Lithium (Li) | Organolithium Reagent | Aldehyde protection required |

Data based on the fundamental principles of organometallic chemistry. libretexts.orgutexas.edu

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chemical structure of 3-(3-bromophenoxy)propanal, featuring a brominated aromatic ring, makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. The reactivity of the C-Br bond on the phenyl ring is central to these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a biaryl structure. libretexts.orgyonedalabs.com For 3-(3-bromophenoxy)propanal, a typical Suzuki reaction would involve its reaction with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₃PO₄). libretexts.orgresearchgate.netmdpi.com The catalytic cycle generally involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The aldehyde and ether functionalities are generally stable under these conditions, though base-sensitive substrates may require specific conditions. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. masterorganicchemistry.comwikipedia.org In a typical Heck reaction, 3-(3-bromophenoxy)propanal would react with an alkene in the presence of a palladium catalyst and a base. commonorganicchemistry.comdiva-portal.org The mechanism starts with the oxidative addition of the C-Br bond to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the substituted alkene product. wikipedia.org

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) salt in the presence of a base. chemeurope.comnih.gov The reaction of 3-(3-bromophenoxy)propanal with a terminal alkyne would yield an alkynyl-substituted aromatic compound. thalesnano.comgelest.comcommonorganicchemistry.com The generally accepted mechanism involves a palladium cycle, similar to other cross-couplings, and a copper cycle that generates a copper acetylide intermediate which participates in the transmetalation step. chemeurope.com Copper-free protocols have also been developed to avoid the homocoupling of alkynes. thalesnano.com

The following table outlines the general transformation for each of these cross-coupling reactions with 3-(3-bromophenoxy)propanal.

| Reaction | Coupling Partner | Catalyst System | General Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | 3-(3'-Aryl-phenoxy)propanal |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | 3-(3'-(E)-Alkenyl-phenoxy)propanal |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0)/Cu(I) catalyst, Base | 3-(3'-Alkynyl-phenoxy)propanal |

Role of the Ether Linkage in Reactivity and Stability

Ethers are generally considered unreactive and are often used as solvents for chemical reactions. libretexts.orglibretexts.org The C-O bond in aryl alkyl ethers is stable under many conditions, including the basic conditions often employed in cross-coupling reactions. libretexts.orgwikipedia.org However, cleavage of the ether bond can occur under strongly acidic conditions (e.g., with HBr or HI). libretexts.orgucalgary.ca In such a reaction, the ether oxygen is protonated, creating a good leaving group. For an aryl alkyl ether, the cleavage typically results in a phenol (B47542) and an alkyl halide, as the halide nucleophile attacks the less hindered alkyl carbon. libretexts.orglibretexts.orgucalgary.ca Diaryl ethers are generally resistant to this cleavage. libretexts.org

The ether group also exerts an electronic effect on the reactivity of the aryl bromide. The oxygen atom has lone pairs that can be donated to the aromatic π-system through resonance, acting as an electron-donating group. This increases electron density on the aromatic ring, particularly at the ortho and para positions. However, due to its electronegativity, the oxygen also has an inductive electron-withdrawing effect. For the meta-positioned bromine atom in 3-(3-bromophenoxy)propanal, the resonance effect is less pronounced, and the inductive effect of the ether linkage will have a more direct influence on the reactivity of the C-Br bond in reactions like nucleophilic aromatic substitution or oxidative addition in cross-coupling cycles.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on 3-(3-bromophenoxy)propanal are not extensively reported in the scientific literature. However, general principles derived from studies on related aryl bromide systems provide insight into the expected mechanistic behavior.

Kinetic studies are crucial for determining reaction rates and orders, which helps in elucidating reaction mechanisms. For palladium-catalyzed cross-coupling reactions involving aryl bromides, kinetic analyses have been instrumental. For instance, studies on Suzuki-Miyaura reactions have established that for aryl bromides, the oxidative addition to a monoligated palladium(0) complex is often a key step in the catalytic cycle. chemrxiv.org In some nickel-catalyzed cross-couplings of aryl bromides, kinetic studies have helped establish the reaction order with respect to the catalyst, substrate, and other reagents, providing evidence for the involvement of radical intermediates or specific organometallic species. oaepublish.com While specific kinetic data for 3-(3-bromophenoxy)propanal is unavailable, it would be expected to follow general kinetic models for cross-coupling reactions of substituted aryl bromides.

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing transition state structures. By replacing an atom with its heavier isotope (e.g., ¹²C with ¹³C), changes in reaction rates can be measured, providing information about bond-breaking and bond-forming events in the rate-determining step. In the context of cross-coupling reactions, ¹³C KIEs have been used to distinguish between different mechanisms of oxidative addition at palladium centers. chemrxiv.orgchemrxiv.org For example, significant ¹³C KIE at the carbon atom attached to the bromine in an aryl bromide during a Suzuki-Miyaura reaction provides strong evidence that the oxidative addition step is rate-limiting. chemrxiv.org Similarly, KIE studies using deuterated solvents (e.g., CD₃OD vs. CH₃OH) can reveal the role of protonolysis in catalyst activation or other steps of the reaction mechanism. rsc.org Although no KIE studies have been published specifically for 3-(3-bromophenoxy)propanal, such experiments would be invaluable for confirming the nature of the transition states in its key reactions.

The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds by correlating reaction rates or equilibrium constants with substituent constants (σ) and a reaction constant (ρ). utexas.eduwikipedia.org The sign and magnitude of the reaction constant, rho (ρ), give insight into the charge development at the reaction center in the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) at the reaction site in the rate-determining step. utexas.edunih.gov

While a full Hammett plot requires a series of meta- and para-substituted compounds, the principle can be applied to understand the reactivity of 3-(3-bromophenoxy)propanal. The ether linkage (-O-CH₂CH₂CHO) at the meta position would have a specific substituent constant (σ_meta_). Studies on other reaction series, such as the hydrodehalogenation of iodoarenes or the oxidation of substituted trifluoroethanols, have shown linear Hammett correlations, supporting specific mechanistic pathways. nih.govcdnsciencepub.com For reactions involving the C-Br bond of 3-(3-bromophenoxy)propanal, a Hammett analysis would help clarify the electronic demands of the rate-limiting step.

Theoretical and Computational Studies on 3 3 Bromophenoxy Propanal

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed to balance accuracy and computational cost. These calculations would be fundamental to understanding the electronic makeup and geometry of 3-(3-bromophenoxy)propanal.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves calculating the molecular energy at various atomic arrangements to find the lowest energy conformation, or the global minimum on the potential energy surface.

For 3-(3-bromophenoxy)propanal, this would involve using methods like DFT (e.g., with the B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)) to find the equilibrium structure. The calculations would precisely determine bond lengths, bond angles, and dihedral angles. Given the flexibility of the propanal chain and its ether linkage to the bromophenyl ring, multiple low-energy conformers might exist. Conformation analysis would explore the rotational barriers around single bonds to identify these different stable structures and their relative energies.

Table 1: Illustrative Optimized Geometric Parameters for 3-(3-bromophenoxy)propanal (Note: This table is illustrative. Specific values are not available from published research.)

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond in the propanal group. | ~1.2 Å |

| C-Br Bond Length | Length of the bond between the phenyl ring carbon and bromine. | ~1.9 Å |

| C-O-C Angle | Angle of the ether linkage between the phenyl ring and the propyl chain. | ~118-120° |

Once the optimized geometry is obtained, its electronic properties can be analyzed. This includes examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For 3-(3-bromophenoxy)propanal, an MEP map would highlight electron-rich regions (in red), such as around the carbonyl oxygen and the ether oxygen, which are susceptible to electrophilic attack. Electron-deficient regions (in blue), likely near the aldehyde proton and the carbons attached to electronegative atoms, would indicate sites for nucleophilic attack.

Table 2: Illustrative Electronic Properties for 3-(3-bromophenoxy)propanal (Note: This table is illustrative. Specific values are not available from published research.)

| Property | Description | Predicted Insight |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and non-bonding interactions within a molecule by translating the complex wavefunction into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). It provides detailed insights into charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability.

For 3-(3-bromophenoxy)propanal, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs into the aromatic ring or from bonding orbitals to antibonding orbitals (e.g., π -> π* or n -> σ* interactions). The stabilization energy, E(2), associated with these donor-acceptor interactions would be calculated, revealing the strength of intramolecular charge transfer. This analysis would clarify the electronic interactions between the bromophenoxy group and the propanal side chain.

Vibrational Spectroscopy Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structure.

By calculating the second derivatives of the energy with respect to atomic positions, a theoretical vibrational spectrum for 3-(3-bromophenoxy)propanal could be generated. This would predict the frequencies and intensities of characteristic vibrational modes, such as the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and alkyl chain, the C-O-C ether stretch, and the C-Br stretch. Comparing these theoretical spectra with experimental FT-IR and FT-Raman data would provide strong evidence for the compound's identity and conformation.

Table 3: Illustrative Predicted Vibrational Frequencies for 3-(3-bromophenoxy)propanal (Note: This table is illustrative. Specific values are not available from published research.)

| Vibrational Mode | Predicted Wavenumber (cm-1) | Spectrum |

|---|---|---|

| C=O Stretch | ~1720-1740 | Strong in IR |

| Aromatic C-H Stretch | ~3050-3100 | IR, Raman |

| Aliphatic C-H Stretch | ~2850-2960 | IR, Raman |

| C-O-C Asymmetric Stretch | ~1200-1250 | Strong in IR |

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

For reactions involving 3-(3-bromophenoxy)propanal, such as its oxidation to 3-(3-bromophenoxy)propanoic acid or a nucleophilic addition to the aldehyde group, computational modeling could map out the potential energy surface. By locating the transition state structure for a given reaction step and calculating its energy, the activation energy (the barrier to reaction) can be determined. This information is vital for predicting reaction rates and understanding why certain reaction pathways are favored over others.

Conformational Dynamics and Stereochemical Aspects

Computational molecular dynamics simulations could be employed to study these conformational changes over time. Such simulations would reveal the energy barriers to rotation around key single bonds and the relative populations of different conformers at a given temperature. This analysis is crucial for understanding stereochemical aspects, especially if reactions involving this molecule could lead to different stereoisomers.

Applications of 3 3 Bromophenoxy Propanal in Advanced Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, the aldehyde and the bromophenoxy ether moieties of 3-(3-bromophenoxy)propanal offer dual functionality. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, while the bromo-aromatic ring is primed for various cross-coupling reactions. These features make it a potentially valuable building block for constructing intricate molecular architectures. rsc.org

Construction of Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines, Triazoles)

Imidazo[1,2-a]pyridines: This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals. researchgate.netnih.gov Common syntheses often involve the condensation of 2-aminopyridines with α-haloketones or related carbonyl compounds. researchgate.netorganic-chemistry.org A precursor like 3-(3-bromophenoxy)propanal could potentially be functionalized at the α-carbon to the aldehyde to create a suitable reaction partner for 2-aminopyridine, leading to the formation of an imidazo[1,2-a]pyridine (B132010) core bearing a 3-bromophenoxypropyl side chain. Various synthetic methods, including transition metal-catalyzed reactions, multicomponent reactions, and microwave-assisted syntheses, have been developed to access this important heterocyclic system. researchgate.netmdpi.com

Triazoles: 1,2,3-triazoles, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," are significant in medicinal chemistry and materials science. unive.itnih.gov To incorporate 3-(3-bromophenoxy)propanal into a triazole synthesis, it would first need to be converted into either an azide (B81097) or an alkyne. For instance, the aldehyde could be reduced to an alcohol, converted to a halide, and then to an azide. Alternatively, the aldehyde could be transformed into a terminal alkyne via reactions like the Corey-Fuchs or Seyferth-Gilbert homologation. This modified precursor could then react with a corresponding alkyne or azide partner to form the desired 1,4-disubstituted 1,2,3-triazole. raco.catnih.govresearchgate.net

Total Synthesis of Natural Products and Analogues (e.g., Daphenylline intermediates)

The total synthesis of complex natural products like the Daphniphyllum alkaloid Daphenylline is a significant challenge that drives innovation in synthetic methodology. nii.ac.jpnih.gov These syntheses involve numerous steps and the assembly of complex cyclic systems. researchgate.netscholaris.ca A building block such as 3-(3-bromophenoxy)propanal could potentially be used to introduce a specific fragment into a larger intermediate. The bromophenyl group is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form key bonds in the carbon skeleton of a natural product. chemistryviews.org While no published synthesis of Daphenylline explicitly uses 3-(3-bromophenoxy)propanal, its structural motifs could be relevant for constructing specific portions of the molecule or its analogues. researchgate.net

Precursor for Advanced Chemical Intermediates

The reactivity of 3-(3-bromophenoxy)propanal allows for its conversion into a variety of more complex intermediates. The aldehyde can undergo olefination, reductive amination, oxidation to a carboxylic acid, or serve as an electrophile in aldol (B89426) or other condensation reactions. The bromo-aromatic ring can be functionalized through metal-catalyzed cross-coupling, lithiation-trapping sequences, or nucleophilic aromatic substitution under specific conditions. This versatility allows it to serve as a starting point for intermediates that might not be commercially available.

Role in Cascade and Multicomponent Reactions

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, minimizing waste and saving time. nih.govmdpi.com

Cascade Reactions: A molecule like 3-(3-bromophenoxy)propanal could be designed to participate in a cascade sequence. For example, an initial reaction at the aldehyde could trigger a subsequent cyclization involving the phenoxy ring or a substituent installed via the bromo-group.

Multicomponent Reactions: In an MCR, the aldehyde functionality is a common component, often reacting with an amine and a nucleophile (e.g., isocyanide in the Ugi or Passerini reactions). 3-(3-bromophenoxy)propanal could serve as the carbonyl component in such reactions, leading to products that incorporate the 3-bromophenoxypropyl moiety in a single, atom-economical step. rsc.orgnih.gov

Development of Novel Synthetic Methodologies Utilizing the Compound

The unique combination of functional groups in 3-(3-bromophenoxy)propanal makes it a candidate for the development of new synthetic methods. Research could explore, for instance, novel intramolecular cyclizations where the aldehyde or a derivative reacts with the aromatic ring, potentially triggered by a metal catalyst interacting with the bromine atom. Another area could be the development of ortho-functionalization reactions directed by the propanal side chain, leading to regioselective synthesis of complex aromatic compounds.

Advanced Spectroscopic and Structural Characterization of 3 3 Bromophenoxy Propanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 3-(3-bromophenoxy)propanal would provide information on the number of different types of protons and their neighboring environments.

Aldehyde Proton (-CHO): A highly characteristic signal would appear far downfield, typically in the δ 9.5-10.0 ppm range, as a triplet due to coupling with the adjacent methylene (B1212753) protons.

Aromatic Protons: The protons on the brominated benzene (B151609) ring would appear in the aromatic region (δ 6.8-7.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets, triplets, or multiplets) would be expected, revealing their relative positions.

Methylene Protons (-O-CH₂- and -CH₂-CHO): Two distinct signals, likely triplets, would be observed for the two methylene groups in the propyl chain. The protons of the -O-CH₂- group would be expected around δ 4.0-4.3 ppm, while the protons of the -CH₂-CHO group would appear further upfield, around δ 2.8-3.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For 3-(3-bromophenoxy)propanal (C₉H₉BrO), nine distinct signals would be anticipated.

Carbonyl Carbon: The aldehyde carbon would be the most downfield signal, typically appearing around δ 200 ppm.

Aromatic Carbons: Six signals would be expected in the δ 110-160 ppm range. The carbon atom bonded to the bromine (C-Br) would show a distinct chemical shift, as would the carbon bonded to the ether oxygen (C-O).

Aliphatic Carbons: The two methylene carbons of the propyl chain would appear in the upfield region of the spectrum, typically between δ 20-70 ppm.

A representative data table for a related brominated chalcone (B49325) derivative, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one, highlights the type of data obtained from NMR analysis. mdpi.comresearchgate.net

Table 1: Example ¹H and ¹³C NMR Data for a Related Bromochalcone Derivative

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.20 - 7.85 (m) | 128.9 - 131.9 |

| Vinylic CH | 7.45 (d), 7.78 (d) | 121.8, 145.2 |

| Carbonyl C | - | 189.5 |

| Aromatic C-Br | - | 127.6 |

Data is for illustrative purposes for a related compound and not for 3-(3-bromophenoxy)propanal. mdpi.com

Mass Spectrometry (MS, HRMS, GC/MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

MS (Electron Ionization): The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the molecule (C₉H₉BrO, approx. 228/230 g/mol ). A characteristic feature would be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, which is indicative of the presence of a single bromine atom (due to its two major isotopes, ⁷⁹Br and ⁸¹Br).

Fragmentation Pattern: Key fragmentation pathways would likely involve cleavage of the ether bond and the propyl chain, leading to fragments corresponding to the bromophenoxy cation and various ions from the propanal chain. The fragmentation of propanal itself often results in a prominent peak at m/z 29, corresponding to the [CHO]⁺ ion. docbrown.info

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₉BrO). This technique is crucial for confirming the elemental composition. researchgate.net

GC/MS: Gas Chromatography-Mass Spectrometry could be used to separate the compound from a mixture and confirm its purity while simultaneously obtaining its mass spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(3-bromophenoxy)propanal would display several characteristic absorption bands.

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹ is a definitive indicator of the aldehyde functional group. docbrown.info

C-H Stretch (Aldehyde): Two weaker bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

C-O-C Stretch (Ether): Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage would appear in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency "fingerprint region," typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is typically weaker in Raman than in IR, while the aromatic ring vibrations often produce strong signals. researchgate.net This technique can be particularly useful for analyzing samples in aqueous media.

Table 2: Expected IR Absorption Bands for 3-(3-Bromophenoxy)propanal

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1720 - 1740 |

| Aldehyde | C-H Stretch | ~2720, ~2820 |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1200 - 1275 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

X-ray Crystallography (for suitable derivatives)

Single-crystal X-ray crystallography provides the absolute three-dimensional structure of a molecule in the solid state. While 3-(3-bromophenoxy)propanal itself may be an oil or difficult to crystallize, solid derivatives (e.g., hydrazones, oximes, or carboxylic acids formed by oxidation) could be prepared for analysis. nih.gov This technique would confirm the connectivity of all atoms, provide precise bond lengths and angles, and reveal intermolecular interactions such as hydrogen bonding or π-stacking in the crystal lattice. nih.gov The analysis of suitable crystals of derivatives is a common strategy to confirm molecular structures unequivocally. nih.gov

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. thermofisher.comukm.my For 3-(3-bromophenoxy)propanal (C₉H₉BrO), the analysis would focus on carbon and hydrogen content. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. This comparison is a crucial criterion for assessing the purity of a synthesized compound.

Table 3: Theoretical Elemental Composition of 3-(3-Bromophenoxy)propanal

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 47.19 |

| Hydrogen | H | 3.96 |

| Bromine | Br | 34.89 |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While established methods for synthesizing 3-(3-bromophenoxy)propanal exist, such as the reaction of 3-bromophenol (B21344) with 3-chloropropanal (B96773), there is considerable scope for the development of more efficient, sustainable, and scalable synthetic routes. Future research could focus on:

Catalytic Methods: Investigating novel catalysts, including transition metal complexes and organocatalysts, to improve reaction yields and selectivities. For instance, exploring alternative coupling partners and catalytic systems beyond the traditional Williamson ether synthesis could lead to milder reaction conditions and reduced waste.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of 3-(3-bromophenoxy)propanal could offer better control over reaction parameters, enhanced safety, and easier scalability for industrial production.

Alternative Starting Materials: Exploring alternative and more readily available starting materials to reduce costs and environmental impact.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, improved selectivity, milder conditions | Development of new transition metal or organocatalysts |

| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective | Designing multi-step reactions in a single vessel |

| Flow Chemistry | Enhanced safety, scalability, precise control | Adaptation of existing syntheses to continuous flow reactors |

| Alternative Feedstocks | Sustainability, lower cost | Identification of renewable or more abundant starting materials |

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving 3-(3-bromophenoxy)propanal is crucial for optimizing existing transformations and designing new ones. Future mechanistic investigations could include:

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to monitor reaction progress and identify transient intermediates. nih.gov

Isotopic Labeling Studies: Employing isotopically labeled reagents to trace the pathways of atoms and functional groups throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict reaction outcomes. acs.org Such studies can provide insights that are difficult to obtain experimentally.

A study on the crystal structure of an aldoxime dehydratase in complex with Z-2-(3-bromophenyl)propanal oxime has already provided valuable structural information that can inform mechanistic understanding. rcsb.org

Computational Design of New Transformations

Computational chemistry offers a powerful tool for the rational design of novel chemical reactions. For 3-(3-bromophenoxy)propanal, computational approaches can be used to:

Predict Reactivity: Model the electronic and steric properties of the molecule to predict its reactivity towards various reagents and catalysts.

Design Novel Reactions: In silico screening of potential reaction partners and catalysts can accelerate the discovery of new transformations, such as novel C-C and C-N bond-forming reactions. The development of an artificial Morita-Baylis-Hillmanase through computational design highlights the potential of this approach. nih.gov

Optimize Reaction Conditions: Computational models can help in optimizing reaction parameters like solvent, temperature, and catalyst loading to maximize yield and selectivity.

Development of Catalytic Applications

The structural features of 3-(3-bromophenoxy)propanal suggest its potential use in the development of new catalytic systems. The bromine atom can participate in cross-coupling reactions, while the aldehyde group can be transformed into various functionalities suitable for ligand synthesis. Future research in this area could explore:

Ligand Synthesis: Utilizing 3-(3-bromophenoxy)propanal as a precursor for the synthesis of novel ligands for transition metal catalysis. The combination of the aromatic ring and the side chain offers a scaffold that can be readily functionalized.

Organocatalysis: Investigating the potential of derivatives of 3-(3-bromophenoxy)propanal to act as organocatalysts in various asymmetric transformations.

Dual Catalysis: Designing catalytic systems where both the bromo- and the aldehyde-derived functionalities participate in a cooperative manner. For example, a dual Ni-photoredox strategy has been developed for the asymmetric synthesis of N-benzylic heterocycles. cardiff.ac.uk

The development of chiral integrated catalysts composed of bifunctional thiourea (B124793) and arylboronic acid for asymmetric aza-Michael additions demonstrates a relevant direction for future catalytic applications. jst.go.jp

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-bromophenoxy)propanal, and how can reaction efficiency be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 3-bromophenol and propanal derivatives. A two-step approach is recommended:

Alkylation : React 3-bromophenol with 3-chloropropanal in the presence of a base (e.g., K₂CO₃) under reflux conditions ( ).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product, achieving >95% purity ().

- Key Parameters : Monitor reaction progress via TLC and optimize molar ratios (1:1.2 phenol:propanal derivative) to minimize side products like dehalogenated byproducts .

Q. Which analytical techniques are most effective for characterizing 3-(3-bromophenoxy)propanal?

- Structural Confirmation :

- NMR : ¹H NMR (δ 9.8 ppm for aldehyde proton), ¹³C NMR (δ 193 ppm for carbonyl carbon) ().

- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 214) ().

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column ().

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(3-bromophenoxy)propanal in nucleophilic addition reactions?

- Approach :

Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model the electron density of the aldehyde group, identifying reactive sites ().

Transition State Analysis : Simulate interactions with amines or hydrazines to predict regioselectivity ().

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for Schiff base formation) .

Q. What experimental strategies can elucidate the compound’s biological activity, particularly in enzyme inhibition?

- In Vitro Assay Design :

Target Selection : Prioritize enzymes with accessible active sites (e.g., dehydrogenases or oxidases) due to the compound’s electrophilic aldehyde group ( ).

Dose-Response Studies : Test inhibition at 1–100 µM concentrations using fluorometric assays ().

- Mechanistic Insight : Perform X-ray crystallography or molecular docking to visualize binding modes ().

Q. How does the bromophenoxy moiety influence the compound’s stability under varying pH conditions?

- Stability Profiling :

- Acidic/Neutral Conditions : The aldehyde group undergoes hydration, forming geminal diols (pH < 7).

- Basic Conditions : Dehydrohalogenation occurs, generating phenolic byproducts (pH > 10) ( ).

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.